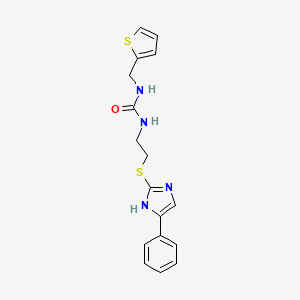

1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H18N4OS2 and its molecular weight is 358.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

Novel urea derivatives, such as 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea, have been explored for their unique chemical properties and potential applications. The synthesis and characterization of these compounds often involve chemoselective reactions, where NH-acid functions add to triple bonds in a controlled manner, leading to products with potential for further functionalization. For example, certain urea derivatives have been synthesized through reactions involving acetylenic esters and phosphine functions, leading to products with interesting lactonization properties when heated in the presence of a base (Afshar & Islami, 2009).

Catalysis and Chemical Transformations

Urea derivatives demonstrate significant potential as catalysts and intermediates in various chemical transformations. For instance, gold(I) N-heterocyclic carbene complexes have been shown to catalyze the hydroamination of N-alkenyl ureas, leading to the formation of nitrogen heterocycles at room temperature (Bender & Widenhoefer, 2006). These transformations are critical for synthesizing complex organic compounds with applications in medicinal chemistry and material science.

Antiacetylcholinesterase Activity

Some urea derivatives have been synthesized and assessed for their potential as antiacetylcholinesterase agents. This activity is crucial for the development of therapeutic agents for neurodegenerative diseases, such as Alzheimer's. The design of these compounds often involves optimizing the spacer length between pharmacophoric moieties to enhance interaction with the enzyme's hydrophobic binding sites, demonstrating the importance of structural flexibility and optimization in medicinal chemistry (Vidaluc et al., 1995).

Protease Inhibition

The role of cyclic ureas and thioureas as protease inhibitors, especially in the context of HIV research, highlights another critical area of scientific research. These compounds' ability to inhibit the protease enzyme plays a vital role in developing therapeutic agents against HIV, showcasing the impact of urea derivatives on public health and pharmaceutical development (Kim, Lee, & Kim, 2010).

Cytokinin-like Activity and Plant Growth

Urea derivatives have also been explored for their cytokinin-like activity, significantly impacting plant biology and agriculture. Compounds like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and thidiazuron (TDZ) have been extensively used in in vitro plant morphogenesis studies due to their ability to regulate cell division and differentiation. This research area provides valuable insights into how synthetic compounds can mimic natural plant hormones to enhance growth and development processes (Ricci & Bertoletti, 2009).

Propriétés

IUPAC Name |

1-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS2/c22-16(19-11-14-7-4-9-23-14)18-8-10-24-17-20-12-15(21-17)13-5-2-1-3-6-13/h1-7,9,12H,8,10-11H2,(H,20,21)(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKDICAHVJVOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2828733.png)

![phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2828734.png)

![2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2828741.png)

![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid](/img/structure/B2828742.png)

![4-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2828743.png)

![2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide](/img/structure/B2828746.png)

![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2828752.png)